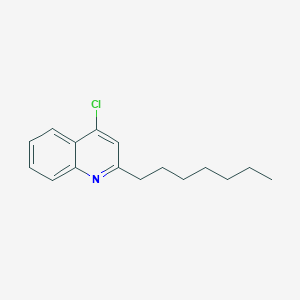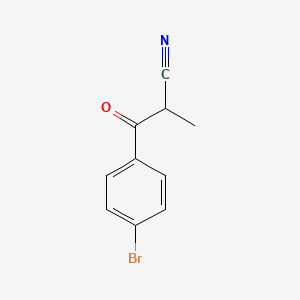![molecular formula C8H10F2N2O B13573176 {[4-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B13573176.png)
{[4-(Difluoromethoxy)phenyl]methyl}hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(Difluoromethoxy)phenyl]methyl}hydrazine is an organic compound with the molecular formula C8H10F2N2O It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylhydrazine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Difluoromethoxy)phenyl]methyl}hydrazine typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
{[4-(Difluoromethoxy)phenyl]methyl}hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azine derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of azine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
{[4-(Difluoromethoxy)phenyl]methyl}hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine: Similar structure with an additional methoxy group.
[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride: Similar structure with a benzyl group instead of a phenyl group.
Uniqueness
{[4-(Difluoromethoxy)phenyl]methyl}hydrazine is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the difluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H10F2N2O |
|---|---|
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
[4-(difluoromethoxy)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H10F2N2O/c9-8(10)13-7-3-1-6(2-4-7)5-12-11/h1-4,8,12H,5,11H2 |
Clave InChI |
KRNKUCASABBLAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNN)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride](/img/structure/B13573103.png)
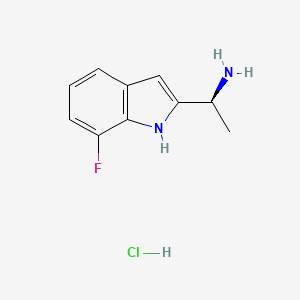
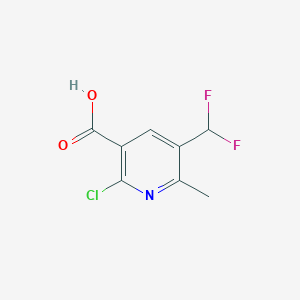
![2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B13573113.png)
![[3-(Aminomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13573123.png)
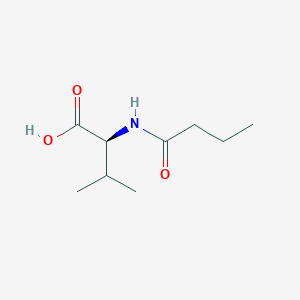

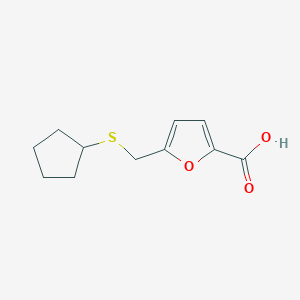
![Hexahydro-2h-furo[3,2-b]pyrrole](/img/structure/B13573154.png)
